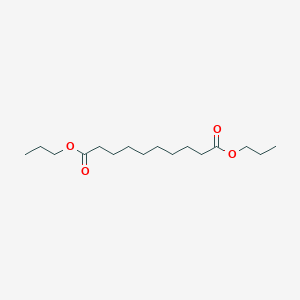

Dipropyl sebacate

Description

Historical Context and Evolution of Sebacate Research

The foundation of sebacate ester research is intrinsically linked to the study of sebacic acid, which is primarily derived from castor oil. icoa.orgpersistencemarketresearch.com The process involves the cleavage of castor oil's fatty acids at high temperatures, yielding disodium sebacate that is then neutralized to produce sebacic acid. icoa.org Initially, research focused on the production and characterization of various sebacate esters, such as dibutyl sebacate and dioctyl sebacate. atamanchemicals.commarkwideresearch.com These early investigations laid the groundwork for understanding their utility as plasticizers, particularly for polyvinyl chloride (PVC) and other polymers, due to their ability to impart low-temperature flexibility. atamanchemicals.comwikipedia.orgwiseguyreports.com

Over time, the scope of sebacate research expanded significantly. The growing demand for bio-based and biodegradable materials has propelled further investigation into sebacate esters as environmentally friendly alternatives to traditional petroleum-based products. persistencemarketresearch.com This has led to the development of more complex sebacate-based materials, including polyesters and polyamides, with applications in diverse sectors like automotive and textiles. icoa.orgindustryarc.com The synthesis of poly(glycerol sebacate) (PGS), a biodegradable and biocompatible elastomer, marked a significant milestone, opening up new avenues in biomedical applications such as tissue engineering. frontiersin.orgmdpi.comsigmaaldrich.com

Scope of Academic Inquiry for Dipropyl Sebacate and Related Compounds

Academic inquiry into this compound and its relatives, such as diisopropyl sebacate, has been multifaceted. A primary area of investigation has been their synthesis and characterization. Researchers have explored various catalytic methods to optimize the esterification reaction between sebacic acid and the corresponding alcohol (propanol or isopropanol). chemicalbook.comresearchgate.netresearchgate.net

The physical and chemical properties of these esters have been extensively studied to determine their suitability for different applications. These properties include their boiling point, melting point, density, refractive index, and solubility. alfa-chemistry.comdemeterchem.comnih.govlookchem.com

Furthermore, a significant body of research has focused on the application of this compound and its isomers. In the polymer industry, their role as plasticizers is a key area of study, evaluating their efficiency in improving the flexibility and durability of various plastics. upichem.comalibaba.comkerton-industry.com In the cosmetics and personal care sector, research has delved into their function as emollients, solvents, and skin-conditioning agents, prized for their lightweight, non-greasy feel. upichem.comalibaba.comspecialchem.compaulaschoice.fr Studies have also explored their potential in pharmaceutical formulations, particularly in topical drug delivery systems. alibaba.comnih.gov

Current Research Trajectories and Knowledge Gaps

Current research on sebacate esters is strongly influenced by the drive for sustainability and high-performance materials. persistencemarketresearch.commarkwideresearch.com A major trajectory is the development of bio-based lubricants and plasticizers derived from sebacic acid to reduce reliance on petrochemicals. persistencemarketresearch.comwiseguyreports.com There is a growing interest in understanding the enzymatic synthesis of sebacate esters, which offers a more environmentally benign alternative to traditional chemical catalysis. frontiersin.orgmdpi.com

In the field of biomaterials, the focus is on refining the properties of poly(glycerol sebacate) and other sebacate-based polymers for specific tissue engineering applications, such as cardiac and neural tissue repair. mdpi.comsigmaaldrich.com Research is also directed at understanding the adjuvant effects of certain sebacate esters on the immune system, which has implications for their use in topical formulations. jst.go.jp

Despite the progress, knowledge gaps remain. More comprehensive studies are needed to fully elucidate the long-term environmental fate and potential ecotoxicity of various sebacate esters. While some esters are known to be biodegradable, the degradation pathways and byproducts of less common esters require further investigation. markwideresearch.com Additionally, there is a need for more in-depth research into the structure-property relationships of a wider range of sebacate esters to enable the design of molecules with precisely tailored functionalities for advanced applications.

Propriétés

IUPAC Name |

dipropyl decanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H30O4/c1-3-13-19-15(17)11-9-7-5-6-8-10-12-16(18)20-14-4-2/h3-14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHGPEWTZABDZCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC(=O)CCCCCCCCC(=O)OCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H30O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10165553 | |

| Record name | Dipropyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15419-91-7 | |

| Record name | Dipropyl sebacate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15419-91-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dipropyl sebacate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015419917 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dipropyl sebacate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10165553 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dipropyl sebacate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.830 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis and Manufacturing of Dipropyl Sebacate

The primary method for producing dipropyl sebacate is through the esterification of sebacic acid with propanol. This reaction typically involves heating the two reactants in the presence of an acid catalyst.

Another approach is the transesterification of a different sebacate ester, such as dimethyl sebacate, with propanol. researchgate.net The choice of manufacturing process can be influenced by factors such as the desired purity of the final product, reaction efficiency, and environmental considerations.

Physical and Chemical Properties of Dipropyl Sebacate

Dipropyl sebacate is a colorless, oily liquid. demeterchem.com It is characterized by its solubility in organic solvents like ethanol and its insolubility in water. demeterchem.com

Table 1:

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C16H30O4 | nih.govlookchem.com |

| Molecular Weight | 286.41 g/mol | nih.govlookchem.com |

| Boiling Point | 326.6 °C at 760 mmHg | lookchem.com |

| Melting Point | -19.8 °C | demeterchem.com |

| Flash Point | 146.4 °C | lookchem.com |

| Density | 0.955 g/cm³ | lookchem.com |

| Refractive Index | 1.444 | lookchem.com |

Applications of Dipropyl Sebacate in Various Industries

Use as a Plasticizer

Sebacate esters are recognized for their efficacy as cold-resistant plasticizers. wiseguyreports.comdemeterchem.com this compound can be incorporated into polymers to enhance their flexibility and durability, particularly at low temperatures. upichem.comalibaba.comkerton-industry.com This makes it a suitable, albeit less common, choice for applications where such properties are critical.

Oxidative Stability and Thermal Performance of Sebacate Esters

Role in Lubricants and Greases

Salts and esters of sebacic acid are utilized in the formulation of automotive and metalworking lubricants. icoa.org The properties of sebacate esters contribute to their performance as synthetic lubricants, offering good thermal stability and lubricity. researchgate.net

Interaction with Metal Surfaces under Frictional Conditions

Applications in Cosmetics and Personal Care Products

In the cosmetics industry, diisopropyl sebacate, an isomer of this compound, is widely used. upichem.comalibaba.comspecialchem.compaulaschoice.fr It functions as an emollient, providing a moisturizing and softening effect on the skin without a greasy residue. upichem.comalibaba.comspecialchem.com It also acts as a solvent, helping to dissolve other ingredients and improve the texture and spreadability of products like lotions, creams, and sunscreens. upichem.comspecialchem.compaulaschoice.fr Its ability to prevent a whitening effect makes it a useful ingredient in antiperspirants and deodorants. paulaschoice.frspecialchem.com

Table 2: Functions of Diisopropyl Sebacate in Cosmetics

| Function | Description | Source |

|---|---|---|

| Emollient | Softens and smoothens the skin. | specialchem.comcosmileeurope.eu |

| Solvent | Dissolves other substances in the formulation. | specialchem.comcosmileeurope.eu |

| Plasticizer | Improves the flexibility and texture of products. | specialchem.comcosmileeurope.eu |

Esterification Pathways and Reaction Kinetics

The esterification of a dicarboxylic acid like sebacic acid with an alcohol such as propanol is a reversible condensation reaction. numberanalytics.com The reaction proceeds in two sequential steps: the formation of the monoester followed by the formation of the diester, with water being produced as a byproduct in each step. researchgate.netresearchgate.net To drive the reaction toward the desired product, this compound, it is often necessary to remove water from the reaction medium. researchgate.net The kinetics of the reaction are influenced by factors including temperature, catalyst type and concentration, and the molar ratio of the reactants. numberanalytics.com

Homogeneous Catalysis in this compound Synthesis

Homogeneous catalysis involves the use of a catalyst that is in the same phase as the reactants. slideshare.netlkouniv.ac.in In the context of this compound synthesis, this typically involves liquid acid catalysts. These catalysts are known to facilitate high reaction rates but can present challenges in terms of separation from the product mixture and potential for corrosion. researchgate.net

Common homogeneous catalysts for esterification include mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid and methanesulfonic acid. researchgate.netgoogle.com For instance, methanesulfonic acid has been highlighted as a highly active, less toxic, and biodegradable catalyst for the preparation of diethyl sebacate, a related compound. google.com The general mechanism for acid-catalyzed esterification involves the protonation of the carbonyl oxygen of sebacic acid, which increases its electrophilicity and facilitates nucleophilic attack by propanol. This is followed by the elimination of a water molecule to form the ester. wou.edu

The turnover number (TON) and turnover frequency (TOF) are key metrics for catalyst efficiency, representing the total number of substrate molecules converted per catalyst molecule and the rate of this conversion, respectively. lkouniv.ac.in While specific TON/TOF values for this compound synthesis via homogeneous catalysis are not extensively reported in general literature, the goal is always to maximize these values to ensure cost-effective production. lkouniv.ac.in

Heterogeneous Catalysis for this compound Formation

Heterogeneous catalysis offers a significant advantage over homogeneous systems by simplifying catalyst recovery and recycling, which aligns with green and sustainable manufacturing principles. frontiersin.org These catalysts are in a different phase from the reactants, typically a solid catalyst in a liquid reaction mixture. frontiersin.org This allows for easy separation by filtration after the reaction is complete. mpg.de

A variety of solid acid catalysts have been investigated for esterification reactions, including macroporous ion-exchange resins like Amberlyst-15 and sulfated metal oxides. acs.orgnih.gov These materials possess acidic sites on their surface that catalyze the reaction. researchgate.net The reaction mechanism on a solid acid catalyst is analogous to the homogeneous pathway, involving the activation of the carboxylic acid at an acid site on the catalyst surface. nih.gov

Research into the esterification of other dicarboxylic acids provides insight into potential systems for this compound. For the synthesis of diethyl succinate, the Amberlyst-15 ion-exchange resin has been shown to be an effective catalyst. acs.org In another study on producing 1-methoxy-2-propyl acetate, Amberlyst-35 resin achieved a high equilibrium yield of 78% under optimized conditions. mdpi.com Such resins are promising candidates for producing this compound.

| Catalyst System | Reactants | Key Findings | Reference |

| Amberlyst-15 | Succinic acid, Ethanol | Effective catalysis in batch isothermal experiments. Kinetic model developed based on a pseudohomogeneous model. | acs.org |

| Amberlyst-35 | 1-methoxy-2-propanol, Acetic acid | Achieved 78% equilibrium yield at 353 K with a 1:3 molar ratio and 10 wt% catalyst loading. | nih.govmdpi.com |

| Sulfated Iron Oxide | Butanoic Acid, Glycerol | Demonstrated to be a proficient catalyst for esterification. | acs.org |

The use of heterogeneous catalysts is a key area of research, aiming to combine the high activity of homogeneous systems with the practical advantages of easy separation and reuse. rsc.org

Novel Catalytic Systems and Reaction Mechanisms

The development of novel catalytic systems aims to further improve efficiency, selectivity, and sustainability. This includes the exploration of organometallic complexes, photocatalysts, and advanced material supports. google.comresearchgate.net Transition metal complexes, particularly those based on palladium, are well-known for catalyzing a variety of organic transformations, including carbon-carbon bond formation and carbonylation reactions. rsc.orggoogle.com While more commonly associated with reactions like Suzuki coupling, the principles of catalyst design—specifically creating highly active and stable catalytic centers—are applicable to esterification. slideshare.netrsc.org

Biocatalytic Approaches and Green Synthesis Principles

Biocatalysis, the use of enzymes or whole microorganisms to catalyze chemical reactions, is a cornerstone of green chemistry. ijfmr.comresearchgate.net Enzymes operate under mild conditions of temperature and pH, exhibit high selectivity (chemo-, regio-, and enantioselectivity), and are biodegradable, reducing the environmental impact of chemical processes. nih.govmdpi.com

Enzyme-Mediated Esterification of Sebacic Acid Derivatives

Lipases are the most widely used class of enzymes for esterification reactions. ijfmr.com They catalyze both the hydrolysis of esters in aqueous environments and the synthesis of esters in non-aqueous media. nih.gov The lipase from Candida antarctica B (CALB), often immobilized on a resin support and sold as Novozym 435, is particularly effective and widely studied for synthesizing a variety of esters and polyesters. nih.govnih.govscirp.org

The enzymatic synthesis of this compound involves the reaction of sebacic acid and propanol in the presence of a lipase. The reaction mechanism, often described by a Ping-Pong Bi-Bi kinetic model, involves the formation of a covalent acyl-enzyme intermediate. nih.govmdpi.com First, the carboxylic acid (sebacic acid) acylates a serine residue in the enzyme's active site, releasing a molecule of water. Subsequently, the alcohol (propanol) attacks the acyl-enzyme complex, forming the ester and regenerating the free enzyme. wou.edu

Immobilized enzymes like Novozym 435 are highly favored as they can be easily separated from the reaction mixture and reused for multiple cycles, which is crucial for industrial applications due to the high cost of enzymes. mdpi.com Studies on the synthesis of similar esters, such as dioctyl sebacate, have demonstrated the superior performance of immobilized lipases compared to conventional chemical catalysts. scribd.com

Optimization of Bioreaction Parameters for Ester Yield

To maximize the yield and efficiency of biocatalytic ester synthesis, several reaction parameters must be optimized. alicat.com These include temperature, substrate molar ratio, enzyme concentration, and the method for removing water, which is a byproduct that can inhibit the reaction and promote the reverse hydrolysis reaction. scribd.com Statistical methods like Design of Experiments (DOE) are often employed to systematically optimize these interdependent variables. alicat.comnih.gov

Key parameters and their effects on lipase-catalyzed esterification include:

Temperature: Each enzyme has an optimal temperature for activity. For Novozym 435, studies on related ester syntheses have shown high conversion rates at temperatures ranging from 40°C to 100°C. nih.govscribd.com

Substrate Molar Ratio: An excess of one reactant, typically the alcohol, is often used to shift the reaction equilibrium towards ester formation. researchgate.net For the synthesis of dioctyl sebacate, a 1:5 molar ratio of sebacic acid to octanol resulted in 100% conversion. scribd.com

Enzyme Concentration: Increasing the amount of enzyme generally increases the reaction rate, up to a certain point where mass transfer limitations may occur. nih.gov

Water Removal: The continuous removal of water is critical for achieving high ester yields in reversible reactions. This can be accomplished by performing the reaction under vacuum or by using molecular sieves. scribd.com

The following table summarizes findings from studies on the optimization of lipase-catalyzed synthesis of sebacate esters and related compounds.

| Enzyme | Substrates | Optimized Parameter | Result | Reference |

| Novozym 435 | Sebacic acid, 1-Octanol | Molar Ratio (Acid:Alcohol) = 1:5 | 100% conversion | scribd.com |

| Novozym 435 | Sebacic acid, 1-Octanol | Temperature = 100 °C | 100% conversion in 150 mins | scribd.com |

| Novozym 435 | Sebacic acid, 1-Octanol | Enzyme Concentration = 5% w/w | 100% conversion | scribd.com |

| CALB | Glycerol, Sebacic acid | Enzyme Amount = 13.6 wt % | High molecular weight (16 kDa) and 41% degree of branching achieved. | nih.gov |

| CALB | Glycerol, Sebacic acid | Temperature = 40 °C (in acetone) | Apparent rate constant of ~1.1 h⁻¹ | nih.gov |

Through careful optimization of these parameters, biocatalytic methods can provide a highly efficient and sustainable route for the production of this compound. researchgate.netmdpi.com

Sustainable Synthesis Strategies for Sebacate Esters

The synthesis of sebacate esters, including this compound, is increasingly guided by the principles of green chemistry, which prioritize the use of renewable resources, reduction of waste, and employment of environmentally benign catalysts. researchgate.netchesci.com A primary sustainable approach involves the utilization of castor oil, a renewable triglyceride, as the starting material for sebacic acid, the precursor to its esters. lookchem.com

The conventional route to sebacic acid from castor oil involves alkaline pyrolysis of ricinoleic acid, the main fatty acid in castor oil. researchgate.netresearchgate.net This process, while using a renewable feedstock, often requires high temperatures and harsh alkaline conditions. Current time information in Meløy, NO. Greener alternatives are being explored, such as a process that uses solid-phase cleavage of sodium ricinoleate with a catalyst like iron(III) oxide, which can achieve a 70.2% yield of sebacic acid under optimized conditions without the need for a thinning agent. secoya-tech.com Another approach involves the microbial ω-oxidation of plant oil-derived sources using genetically engineered yeast like Candida tropicalis, presenting an environmentally friendly route to sebacic acid. researchgate.net

Once sebacic acid is obtained, the subsequent esterification to produce sebacate esters is also a focus for sustainable innovation. Traditional methods often rely on homogeneous acid catalysts like sulfuric acid or p-toluenesulfonic acid, which are effective but can lead to corrosion, environmental pollution, and difficult product separation. google.comorgsyn.org Sustainable strategies shift towards heterogeneous catalysts and biocatalysis.

Biocatalysis, employing enzymes like lipases, offers a highly selective and environmentally friendly alternative. google.comsphinxsai.com Immobilized lipases, such as Novozym 435 (lipase B from Candida antarctica), Lipozyme RM IM (Rhizomucor miehei lipase), and Lipozyme TL IM (Thermomyces lanuginosus lipase), have been successfully used for the synthesis of various sebacate diesters. kaimosi.comypsofacto.com Enzymatic synthesis proceeds under mild conditions, reducing energy consumption and the formation of unwanted byproducts. osti.gov For instance, the synthesis of dioctyl sebacate using Novozym 435 in a solvent-free system can achieve nearly 100% conversion of sebacic acid. ypsofacto.com The use of molecular sieves to remove the water byproduct can significantly improve product yield. google.com While solvent-free synthesis is considered a green option, it can be limited by high viscosity and poor enzyme dispersion; in such cases, the use of organic solvents may be necessary to improve reaction rates. google.com

The table below summarizes a comparative study of different lipases in the synthesis of isoamyl and isobutyl sebacate, highlighting the efficiency of enzymatic routes.

| Enzyme | Substrate | Conversion (%) after 1 hr |

| NS 435 | Isoamyl Sebacate | Maximal |

| RM IM | Isoamyl Sebacate | Lower |

| TL IM | Isoamyl Sebacate | Lower |

| NS 40013 | Isoamyl Sebacate | Lower |

| NS 435 | Isobutyl Sebacate | Maximal |

| RM IM | Isobutyl Sebacate | Lower |

| TL IM | Isobutyl Sebacate | Lower |

| NS 40013 | Isobutyl Sebacate | Lower |

| Data derived from a study on enzymatic synthesis of dibasic acid esters, indicating NS 435 as the most effective catalyst among those tested. chesci.com |

Process Intensification and Scale-Up Considerations

Process intensification aims to develop smaller, more efficient, and more sustainable manufacturing processes. secoya-tech.com For the production of this compound and other esters, this involves moving from traditional batch processes to continuous systems and employing advanced reactor technologies. secoya-tech.comypsofacto.com

Continuous Flow Synthesis Techniques

Continuous flow synthesis offers significant advantages over batch production, including enhanced heat and mass transfer, precise control over reaction parameters (temperature, pressure, and residence time), improved safety, and easier scale-up. beilstein-institut.deuni-mainz.de The transition to continuous manufacturing is a major focus for improving the efficiency of chemical production. secoya-tech.com

Microreactors, which are continuous-flow devices with channel dimensions in the sub-millimeter range, are particularly promising for esterification reactions. beilstein-institut.dersc.org Their high surface-area-to-volume ratio allows for extremely efficient heat exchange, enabling even highly exothermic reactions to be run under isothermal conditions. beilstein-institut.degoogle.com This precise temperature control can lead to higher yields and purities. beilstein-institut.de For esterification, microreactors can facilitate catalyst-free synthesis at room temperature with high selectivity. mdpi.com The combination of continuous flow technology with nanocatalysts, such as triflic acid immobilized on magnetic nanoparticles, has been shown to be a powerful and eco-friendly route for synthesizing plasticizers like dioctyl sebacate. lookchem.comkaimosi.com

Another key technology for continuous esterification is reactive distillation (RD) . osti.gov In this process, the chemical reaction and the separation of products occur simultaneously within a single unit. For an equilibrium-limited reaction like esterification, the continuous removal of a byproduct (water) from the reaction zone shifts the equilibrium towards the product side, driving the reaction to completion. osti.gov This can lead to higher conversions, reduced energy consumption, and lower capital costs compared to conventional reactor-separator systems. osti.gov Reactive distillation processes have been explored for the esterification of dicarboxylic acids like adipic and glutaric acids and are applicable to sebacic acid ester production. acs.org The process often utilizes a packed column with a solid acid catalyst, such as an ion-exchange resin (e.g., Amberlyst 15). sphinxsai.com

The table below outlines key parameters and findings for the continuous synthesis of esters using different intensified techniques.

| Technology | Key Feature | Advantage for Sebacate Synthesis | Finding |

| Microreactor | High surface-to-volume ratio | Superior heat/mass transfer, precise control. uni-mainz.de | Can enable catalyst-free esterification with high selectivity. mdpi.com |

| Reactive Distillation | Simultaneous reaction and separation | Overcomes equilibrium limitations by removing water. osti.gov | Can achieve high conversion with reduced energy use. osti.gov |

| Vortex Fluidic Device (VFD) | Continuous flow with high shear stress | Rapid micromixing and enhanced reaction rates at room temperature. rsc.org | Yields up to 90% with short residence times. rsc.org |

Reactor Design and Engineering Principles for Sebacate Production

The design of reactors for sebacate production is critical for achieving high efficiency, yield, and purity, especially during scale-up. The choice of reactor depends on the chosen synthesis strategy (e.g., batch vs. continuous, chemical vs. enzymatic catalysis).

For traditional batch esterification, the reactor is typically a Batch Stirred Tank Reactor (BSTR) . ypsofacto.com These reactors are versatile but can suffer from long reaction times and potential side reactions due to prolonged exposure to high temperatures. To improve performance, a reflux condenser is often used to remove water azeotropically, driving the reaction forward. google.com

In the context of process intensification, several continuous reactor designs are pertinent. A Continuous Stirred-Tank Reactor (CSTR) offers homogeneous operating conditions, which can be advantageous when dealing with reactants with limited solubility, such as dicarboxylic acids. ypsofacto.com By maintaining constant concentrations and temperature, a CSTR can provide robust and stable operation. ypsofacto.com

A Continuous Plug-Flow Reactor (CPFR) , often in a tubular format, is another key design. google.comypsofacto.com In a CPFR, reactants are continuously pumped through a tube where the reaction occurs. This design allows for excellent control over residence time and can be more efficient than a CSTR for a given yield. ypsofacto.com For industrial-scale production of esters, vertical tubular plug flow reactors with perforated plates can be employed to ensure efficient mixing and reaction progression. google.com

For biocatalytic processes using immobilized enzymes, Packed-Bed Reactors (PBRs) are commonly used. researchgate.net In a PBR, the solid catalyst (immobilized lipase) is packed into a column, and the liquid reactants flow through it. This configuration allows for easy separation of the catalyst from the product and enables continuous operation over long periods. The design must account for factors like pressure drop across the bed and maintaining optimal flow rates to ensure efficient substrate-catalyst contact without denaturing the enzyme.

When scaling up from laboratory to industrial production, several engineering principles must be considered:

Heat and Mass Transfer: Ensuring efficient heat removal (for exothermic reactions) and thorough mixing of reactants is crucial. In large batch reactors, this can be challenging, leading to temperature gradients and reduced selectivity. Continuous reactors, especially microreactors, offer superior heat and mass transfer capabilities. secoya-tech.combeilstein-institut.de

Kinetics and Thermodynamics: A thorough understanding of the reaction kinetics and chemical equilibrium is essential for optimizing reactor design and operating conditions, such as temperature, pressure, and catalyst loading. researchgate.netacs.org

Fluid Dynamics: In continuous reactors, the flow pattern (e.g., plug flow vs. mixed flow) significantly impacts performance. For packed-bed reactors, avoiding channeling and ensuring uniform flow distribution is critical. researchgate.net

Catalyst Stability and Reuse: For both heterogeneous chemical catalysts and biocatalysts, ensuring long-term stability and the ability to reuse the catalyst are vital for an economically viable process. chesci.com Reactor design should facilitate easy catalyst recovery and regeneration.

The table below compares different reactor types for sebacate ester production.

| Reactor Type | Mode | Key Engineering Principle | Suitability for Sebacate Production |

| Batch Stirred Tank Reactor (BSTR) | Batch | Good mixing, heat transfer management. | Traditional method; suitable for smaller scales or flexible production. ypsofacto.com |

| Continuous Stirred Tank Reactor (CSTR) | Continuous | Maintains homogeneity, useful for solubility issues. | Good for process robustness and overcoming reactant solubility limits. ypsofacto.com |

| Plug Flow Reactor (PFR) / Tubular | Continuous | Precise residence time control, high efficiency. | Well-suited for large-scale, dedicated continuous production. google.com |

| Packed-Bed Reactor (PBR) | Continuous | High catalyst loading, ease of product-catalyst separation. | Ideal for continuous processes using immobilized enzymes or solid catalysts. researchgate.net |

| Reactive Distillation Column | Continuous | Integration of reaction and separation. | Highly efficient for equilibrium-limited reactions, reduces capital and energy costs. osti.govacs.org |

Environmental Fate and Transport of Sebacate Esters

Biodegradation Pathways in Environmental Compartments

Microbial Degradation Mechanisms in Soil and Water

Sebacate esters are generally considered to be biodegradable. scbt.comnih.gov The breakdown process is primarily initiated by microorganisms present in soil and water. nih.govfrontiersin.org Studies have shown that various sebacate esters, including dibutyl sebacate, are readily degraded by pure bacterial and fungal cultures. nih.govatamanchemicals.com For instance, strains of the fungus Fusarium have demonstrated the ability to degrade dibutyl sebacate. nih.govatamanchemicals.com

The degradation process for esters typically begins with the hydrolysis of the ester bonds. researchgate.netrsc.org This initial step breaks the ester down into its constituent alcohol and dicarboxylic acid. For dipropyl sebacate, this would yield propanol and sebacic acid. These smaller, simpler molecules can then be further metabolized by a wider range of microorganisms. researchgate.net The rate and extent of biodegradation can be influenced by the specific structure of the sebacate ester, such as the length of the alkyl chains. scbt.com Shorter-chain alkyl diesters, like dimethyl sebacate and dibutyl sebacate, are reported to undergo rapid biodegradation. scbt.com

In an aerobic ready biodegradation test following OECD Guideline 301B, diisopropyl sebacate was found to be readily biodegradable, achieving 89.6% degradation in 28 days, satisfying the 10-day window criterion. epa.gov This indicates a high potential for microbial breakdown in environmental settings. The efficiency of biodegradation can also depend on the environmental compartment, with studies on other organic compounds showing that degradation can be more efficient in sediment and deep water due to the activity of bacterial consortia and biosurfactant production. mdpi.com

Abiotic Degradation Processes: Hydrolysis and Photolysis

Beyond microbial action, sebacate esters can also be broken down by non-biological (abiotic) processes, primarily hydrolysis and photolysis. researchgate.net

Hydrolysis: This is a chemical reaction with water that cleaves the ester bond. The rate of hydrolysis is influenced by pH. For dibutyl sebacate, a close analog to this compound, the estimated hydrolysis half-life is 166 days at a pH of 8, and a much slower 4.5 years at a neutral pH of 7. nih.gov This suggests that hydrolysis will be a more significant degradation pathway in more alkaline environmental conditions. The expected products of hydrolysis are the corresponding alcohol and sebacic acid. atamanchemicals.com

Photolysis: This process involves the breakdown of a chemical by light, particularly ultraviolet (UV) radiation from the sun. researchgate.net Sebacate esters contain functional groups that can absorb light at wavelengths greater than 290 nm, which means they have the potential to undergo direct photolysis in the environment. nih.govatamanchemicals.com In the atmosphere, vapor-phase dibutyl sebacate is expected to be degraded by reacting with photochemically-produced hydroxyl radicals, with an estimated half-life of about 21 hours. nih.govatamanchemicals.com While the potential for photolysis exists, the specific rates and importance of this process for this compound in water and soil are not well-documented.

Environmental Distribution and Partitioning Behavior

The way this compound moves and distributes itself between air, water, and soil is governed by its physical and chemical properties, which are quantified by partitioning coefficients.

Air-Water-Soil Partitioning Coefficients

Partitioning coefficients are essential for predicting the environmental fate of a chemical. epa.govgroundwatersoftware.com Key coefficients include the octanol-water partition coefficient (Kow), the soil organic carbon-water partition coefficient (Koc), and Henry's Law constant (H).

While specific experimental data for this compound is limited, data for analogous compounds like dibutyl sebacate and diisopropyl sebacate provide valuable insights. The logarithm of the octanol-water partition coefficient (log Kow) is an indicator of a substance's potential to bioaccumulate. Sebacate esters have log Kow values that can range from approximately 6.3 to 10.1. nih.gov For diisopropyl sebacate, the log Kow is estimated to be 4.63. mdpi.com

The soil organic carbon-water partition coefficient (Koc) indicates how strongly a chemical will adsorb to soil or sediment. A higher Koc value suggests less mobility in soil. For dibutyl sebacate, the estimated Koc is 575, which suggests it is expected to have low mobility in soil. nih.govatamanchemicals.com This low mobility means it is likely to adsorb to suspended solids and sediment if released into water. nih.govatamanchemicals.com

Henry's Law constant predicts the partitioning of a chemical between air and water. For dibutyl sebacate, the estimated Henry's Law constant is very low (4.8 x 10⁻⁸ atm-cu m/mole), indicating that it is essentially nonvolatile from water surfaces and that volatilization from moist soil is not an important fate process. nih.govatamanchemicals.com Based on its vapor pressure, volatilization from dry soil surfaces is also not expected to be significant. nih.govatamanchemicals.com

| Compound | Parameter | Value | Reference |

|---|---|---|---|

| Diisopropyl sebacate | Log Kow | 4.63 | mdpi.com |

| Dibutyl sebacate | Koc (L/kg) | 575 | nih.govatamanchemicals.com |

| Dibutyl sebacate | Henry's Law Constant (atm-m³/mol) | 4.8 x 10⁻⁸ | nih.govatamanchemicals.com |

| Dibutyl sebacate | Vapor Pressure (mm Hg at 25°C) | 4.7 x 10⁻⁶ | nih.gov |

| Dibutyl sebacate | Water Solubility (mg/L at 20°C) | 40 | nih.gov |

Modeling of Environmental Concentrations and Persistence

Environmental fate models use partitioning coefficients and degradation rates to predict a chemical's concentration and persistence in different environmental compartments (air, water, soil). epa.gov

For sebacate esters, models like the Equilibrium Criterion (EQC) model predict that the distribution is influenced by their properties. scbt.com For more water-soluble and less lipophilic diesters like dimethyl sebacate and dibutyl sebacate, models predict a greater distribution into the water compartment. scbt.com For more lipophilic, long-chain diesters, a greater distribution in soil and sediment is predicted. scbt.com

Based on its low vapor pressure and Henry's Law constant, this compound is expected to exist in both vapor and particulate phases in the atmosphere. nih.gov The vapor phase undergoes relatively rapid degradation, while the particulate phase can be removed by wet and dry deposition. nih.gov Its low water solubility and moderate Koc value suggest that in aquatic systems, it will partition significantly to sediment. nih.govatamanchemicals.com

Persistence is the length of time a chemical remains in the environment. The combination of ready biodegradability and abiotic degradation processes suggests that sebacate esters like this compound are not expected to be highly persistent. nih.govepa.gov The rapid aerobic biodegradation is expected to quickly reduce the dissolved concentration in the environment. epa.gov

Migration Studies from Materials

This compound, like other sebacate esters, is used as a plasticizer in various polymers, including those used in food packaging and medical devices. nih.govatamanchemicals.com Plasticizers are not chemically bound to the polymer matrix and can therefore migrate, or leach, out of the material over time. mst.dk

Migration is influenced by several factors:

Temperature: Higher temperatures generally accelerate the migration process. mdpi.com

Contact Time: Longer contact between the material and a solvent (like water or fatty foods) increases the potential for migration. mdpi.com

Type of Contact Medium: Migration can be higher into fatty or acidic foods. mdpi.com Studies on other plasticizers have shown that migration from polypropylene food containers is highest under strong acidity. researchgate.net

Plasticizer Properties: The molecular weight and structure of the plasticizer influence its diffusion rate within the polymer. mst.dk

Studies have documented the migration of various plasticizers, including dibutyl sebacate (DBS) and di(2-ethylhexyl) sebacate (DOS), from plastic films. mdpi.comscispace.com One study on PVC plasticized with DBS showed minimal plasticizer migration of 12.78% after 28 days. nih.gov Another study investigating reusable water bottles for children detected the migration of dibutyl sebacate into a food simulant. tegengif.nl The potential for leaching from materials like agricultural plastic mulch film into the environment is also a recognized pathway for release. reading.ac.uk

Diffusion Kinetics in Polymer-Based Products

Sebacate esters are frequently used as plasticizers in polymer-based products. su.se Their potential to migrate out of these products and into the environment is a key aspect of their life cycle. This migration is governed by diffusion kinetics.

The rate of diffusion for a plasticizer like this compound within a polymer is influenced by several factors:

Polymer Type: The structure and morphology of the polymer (e.g., crystallinity, density) can significantly hinder or facilitate the movement of the plasticizer.

Temperature: Higher temperatures generally increase the kinetic energy of molecules, leading to faster diffusion rates. illinois.edu

Plasticizer Properties: Molecular weight and size of the plasticizer molecule are critical; smaller molecules typically diffuse faster.

Concentration Gradient: The difference in concentration between the polymer matrix and the surrounding environment drives the diffusion process.

| Factor | Condition | Expected Impact on Diffusion Coefficient (D) |

| Temperature | Increase | Increase |

| Polymer Crystallinity | Increase | Decrease |

| Plasticizer Molecular Weight | Increase | Decrease |

| Plasticizer Concentration | Increase | Increase (initially) |

This table presents a conceptual model of factors influencing plasticizer diffusion.

Sorption and Desorption Phenomena in Environmental Matrices

Once released into the environment, this compound can interact with various environmental matrices such as soil and sediment. Sorption, a process that includes both adsorption (on a surface) and absorption (into a matrix), governs the partitioning of the chemical between the solid phase (soil/sediment particles) and the aqueous phase (pore water). regulations.gov This behavior is critical for determining the compound's mobility and bioavailability. mdpi.com

For hydrophobic organic compounds like sebacate esters, sorption is primarily controlled by the organic carbon content of the soil or sediment. frontiersin.org Compounds with high octanol-water partition coefficients (Kow) tend to adsorb strongly to organic matter. su.se For instance, dibutyl sebacate, a structurally similar compound, is expected to adsorb onto soil and sediment, which would limit its transport through soil into groundwater. epa.gov

The sorption and desorption behavior is often quantified using batch equilibrium studies, which yield coefficients that can be used in environmental modeling. regulations.gov The Freundlich isotherm is commonly used to describe this relationship.

Key parameters from these studies include:

Freundlich Adsorption Coefficient (KF): Indicates the capacity of the sorbent for the sorbate. A higher KF means stronger sorption. regulations.gov

Freundlich Exponent (1/n): Describes the non-linearity of the sorption. A value of 1 indicates linear sorption, independent of concentration. regulations.gov

Organic Carbon-Normalized Sorption Coefficient (KOC): Relates the sorption coefficient to the fraction of organic carbon in the soil/sediment (KOC = (KF / %OC) * 100). It allows for the comparison of sorption potential across different soils.

The following table presents illustrative data from a study on an organic compound in various soils, demonstrating how these parameters are reported. regulations.gov

| Soil Type | Organic Carbon (%) | KF (L/kg) | 1/n | KOC (L/kg) |

| Sandy Loam | 1.4 | 2.3 | 0.91 | 164 |

| Silt Loam | 2.5 | 8.1 | 0.88 | 324 |

| Loam | 1.9 | 3.6 | 0.81 | 189 |

| Clay Loam | 0.7 | 2.3 | 0.89 | 329 |

Data adapted from a study on a different organic compound to illustrate sorption parameters. regulations.gov

Desorption studies indicate whether the sorption process is reversible. In many cases, sorption is found to be relatively reversible, meaning the chemical can be released back into the pore water from the soil or sediment particles. regulations.gov

Advanced Environmental Modeling and Risk Assessment Frameworks

To synthesize the complex information on a chemical's properties and environmental interactions, scientists use advanced modeling and risk assessment frameworks. These tools provide a quantitative understanding of a chemical's potential environmental impact. researchgate.net

Multimedia Environmental Fate Models

Multimedia environmental fate models are powerful computational tools that predict the distribution and concentration of chemicals in the environment. rsc.org These models are based on the principle of fugacity (the "escaping tendency" of a chemical) and divide the environment into interconnected compartments, such as air, water, soil, sediment, and biota. su.seresearchgate.net

Examples of such models include:

Mackay-type Level III Models: These are steady-state models that assume the environment is not in equilibrium and calculate chemical concentrations in different media. su.se

Multimedia Urban Models (MUM): These are specialized models used to assess the fate and transport of chemicals in urban environments, accounting for unique features like impervious surfaces and specific emission sources. acs.org

Stockholm Multimedia Urban Fate (SMURF) Model: This is another fugacity-based model that has been used to assess the indoor and outdoor fate of various chemical substances. su.se

Integration of Physicochemical Data in Predictive Models

The accuracy of multimedia environmental fate models is highly dependent on the quality of the input data, particularly the physicochemical properties of the chemical being studied. nih.gov These properties determine how a chemical will partition between different environmental media.

Key physicochemical properties used in predictive models include:

Molecular Weight (MW): Influences diffusion and transport rates. nih.gov

Water Solubility: Determines the concentration that can be dissolved in water, affecting its mobility in aquatic systems. nih.gov

Vapor Pressure: Affects the tendency of a chemical to volatilize from surfaces or water into the air. nih.gov

Octanol-Water Partition Coefficient (Kow): A measure of a chemical's hydrophobicity. High log Kow values indicate a tendency to partition into organic matter (like soil, sediment, and biota) rather than water. su.senih.gov

Henry's Law Constant: Describes the partitioning between air and water.

The table below lists some computed physicochemical properties for this compound.

| Property | Value | Source |

| Molecular Formula | C16H30O4 | nih.gov |

| Molecular Weight | 286.41 g/mol | nih.gov |

| XLogP3 (log Kow) | 4.5 | nih.gov |

| Hydrogen Bond Donor Count | 0 | nih.gov |

| Hydrogen Bond Acceptor Count | 4 | nih.gov |

Data from PubChem. nih.gov

This data can be integrated into mathematical models, including machine learning algorithms, to predict a compound's environmental behavior and properties. scielo.brplos.org For example, a high log Kow value for this compound (4.5) suggests it will likely partition to organic-rich matrices like soil, sediment, and dust, a prediction that can be quantitatively explored using the models described above. su.se

Future Research Directions and Emerging Applications

Integration with Smart Materials and Responsive Systems

The integration of functional molecules into smart materials that can respond to external stimuli is a key area of materials science. Dipropyl sebacate, due to its properties as a dibasic ester, shows promise for incorporation into such systems.

Phase Change Materials (PCMs): Dibasic esters are recognized for their suitability as organic phase change materials, which absorb and release large amounts of thermal energy during melting and freezing. google.comwbdg.org This process of latent heat storage occurs at a nearly constant temperature, making them ideal for thermal regulation in buildings, electronics, and textiles. wbdg.org Research has identified esters like dimethyl sebacate as effective PCMs. mdpi.com Future work will likely focus on characterizing the specific phase transition temperature and latent heat of fusion of this compound to tailor it for specific thermal energy storage applications. The goal is to leverage its thermal mass effect to reduce temperature fluctuations and improve energy efficiency. wbdg.orgnih.gov

Stimuli-Responsive Plasticizers: As a plasticizer, this compound can be integrated into polymer matrices. specialchem.com Research into "smart plasticizers" could explore how changes in temperature or pH might alter the interaction between this compound and the polymer, thereby changing the material's mechanical properties on demand. This could lead to the development of adaptive materials that soften or stiffen in response to environmental cues.

Self-Healing Polymers: A potential application lies in self-healing materials, where plasticizers can act as mobilizing agents for polymer chains or as reservoirs for healing agents. Research could investigate the use of this compound in microencapsulated form within a polymer matrix. Upon damage, the capsules would rupture, releasing the ester to facilitate the flow of the polymer matrix and repair the crack.

| Potential Smart Application | Role of this compound | Research Focus |

| Thermal Energy Storage | Phase Change Material (PCM) | Determine melting point, latent heat of fusion, and long-term thermal stability. google.commdpi.com |

| Adaptive Materials | Responsive Plasticizer | Investigate changes in plasticizing efficiency with external stimuli (e.g., temperature, pH). |

| Self-Healing Composites | Healing Agent/Mobilizer | Develop microencapsulation systems and evaluate healing efficiency in polymer matrices. |

Innovations in Catalysis for Enhanced Sustainability

The synthesis of esters like this compound has traditionally relied on homogeneous acid catalysts such as sulfuric acid, which pose challenges related to corrosion, separation, and environmental impact. nih.govresearchgate.net Future research is intensely focused on developing greener, more sustainable catalytic processes.

Enzymatic Catalysis: The use of lipases as biocatalysts for esterification offers high specificity and operates under mild temperature and pressure conditions. scribd.com Studies on the enzymatic synthesis of dioctyl sebacate have shown high conversion rates. scribd.com Future investigations will aim to optimize lipase-catalyzed reactions for this compound production, focusing on catalyst reusability, reaction kinetics, and methods for water removal to drive the reaction equilibrium towards the product. scribd.com

Heterogeneous Solid Acid Catalysts: Solid acid catalysts, such as nano-SO42-/TiO2 or ion-exchange resins, offer significant advantages, including ease of separation from the reaction mixture, reduced reactor corrosion, and potential for continuous processing. nih.govresearchgate.netscilit.com Research has demonstrated near-complete conversion of sebacic acid to its esters using such catalysts. researchgate.netresearchgate.net The focus for this compound synthesis will be on designing robust solid acid catalysts with high activity and stability, enabling scalable and environmentally benign production. nih.gov

Ionic Liquids (ILs): Brønsted acidic ionic liquids have been proposed as combined solvents and catalysts for ester synthesis. nih.govresearchgate.net Their non-volatile nature and ability to facilitate product separation make them a sustainable alternative. Research into IL-catalyzed synthesis of this compound could optimize reaction conditions to achieve high yields while enabling straightforward catalyst recycling. researchgate.net

| Catalytic System | Advantages for this compound Synthesis | Key Research Objectives |

| Lipase (Enzymatic) | High selectivity, mild reaction conditions, biodegradable. scribd.com | Optimization of enzyme immobilization, reusability, and reaction kinetics. |

| Heterogeneous Solid Acids | Easy separation, reduced corrosion, suitable for continuous flow. nih.govresearchgate.net | Development of catalysts with high surface area, acidity, and long-term stability. |

| Ionic Liquids | Dual catalyst-solvent role, low volatility, facilitates product separation. researchgate.net | Screening for effective and recyclable ILs, optimization of temperature and substrate ratios. |

Cross-Disciplinary Research in Bio-Based Chemicals

This compound is intrinsically linked to the bio-economy, as its precursor, sebacic acid, is primarily derived from castor oil, a renewable feedstock. researchgate.netgminsights.comcas.org This connection opens up extensive opportunities for cross-disciplinary research aimed at creating sustainable value chains.

Biorefinery Integration: Future research will focus on integrating the production of this compound within advanced biorefinery concepts. This involves optimizing the extraction and conversion of castor oil to sebacic acid and developing efficient, co-located processes for esterification with bio-based propanol. gminsights.commdpi.com Such integrated systems aim to minimize waste, reduce energy consumption, and utilize all co-products, aligning with the principles of a circular bio-economy.

Advanced Bio-Based Polymers: Sebacic acid is a key monomer for producing bio-polyamides and bio-polyesters, which offer properties like flexibility and hydrophobicity. gminsights.com Cross-disciplinary research between chemistry and materials science will explore the use of this compound as a bio-based plasticizer for these polymers. This creates a fully renewable material system, where both the polymer backbone and the plasticizer originate from biological sources, reducing the carbon footprint and dependence on petrochemicals. cas.org

Techno-Economic and Lifecycle Analysis: Collaboration between chemists, engineers, and economists is crucial to evaluate the viability of bio-based this compound. Future studies will involve comprehensive techno-economic analyses (TEA) and life cycle assessments (LCA) of the entire production chain, from castor bean cultivation to the final product. This research will identify economic bottlenecks, quantify environmental impacts, and guide the development of truly sustainable and commercially competitive processes.

Advanced Characterization Techniques for In-Situ Studies

To fully understand and optimize the performance of this compound in various applications, it is essential to move beyond static, post-process characterization. Advanced techniques that allow for real-time, in-situ monitoring are critical for future research.

Spectroscopic Analysis of Dynamic Processes: Techniques like Raman and Fourier-transform infrared (FTIR) spectroscopy are powerful tools for studying molecular interactions and structural changes in real-time. azom.comgoogleapis.comnih.gov In-situ Raman spectroscopy can be used to monitor the kinetics of polymer crystallization as influenced by this compound, providing insights into how it affects nucleation and crystal growth. azom.com This allows for a deeper understanding of its role as a plasticizer or phase change material.

Rheological and Thermal Analysis: The mechanical and thermal behavior of materials containing this compound is paramount. In-situ rheological studies can track changes in viscosity and viscoelastic properties of a polymer melt during processing. biointerfaceresearch.comresearchgate.net Simultaneously, techniques like Differential Scanning Calorimetry (DSC) can be coupled with other methods to observe phase transitions and thermal stability under dynamic conditions, which is crucial for applications like PCMs. researchgate.net

X-Ray Diffraction (XRD) during Phase Transitions: For applications involving crystallinity, such as in PCMs or semi-crystalline polymers, in-situ XRD is invaluable. nih.govresearchgate.net By performing XRD analysis as a function of temperature, researchers can directly observe changes in the crystal structure and degree of crystallinity of this compound or the host material during melting, solidification, or polymer processing.

| Characterization Technique | In-Situ Application for this compound | Insights Gained |

| Raman/FTIR Spectroscopy | Monitoring polymer crystallization or esterification reactions in real-time. azom.comnih.gov | Kinetics of phase transitions, reaction conversion rates, specific molecular interactions. |

| Rheology | Analyzing the viscosity of polymer-plasticizer blends during processing. biointerfaceresearch.com | Material flow behavior, processing windows, effect of shear and temperature. |

| Differential Scanning Calorimetry (DSC) | Tracking heat flow during temperature ramps or isothermal holds. researchgate.net | Precise measurement of melting/freezing points, latent heat, glass transition temperature. |

| X-Ray Diffraction (XRD) | Observing changes in crystal structure during heating or cooling cycles. nih.govresearchgate.net | Identification of crystalline phases, degree of crystallinity, and structural transformations. |

Predictive Science for Tailored Material Performance

The empirical, trial-and-error approach to materials development is time-consuming and resource-intensive. rsc.org The future of materials design lies in predictive science, using computational models to forecast the properties of this compound and its effect on host materials, thereby accelerating the discovery of high-performance formulations.

Quantitative Structure-Property Relationship (QSPR) Models: QSPR models establish mathematical relationships between the molecular structure of a compound and its macroscopic properties. mdpi.comnih.gov For this compound, QSPR models can be developed to predict key performance indicators such as plasticizing efficiency, miscibility with different polymers, and its melting point as a PCM. mdpi.com These models can rapidly screen virtual libraries of related esters to identify candidates with optimal properties before synthesis.

Machine Learning (ML) and Artificial Intelligence (AI): Machine learning algorithms can analyze large datasets to identify complex patterns that are not apparent through simple correlations. rsc.org Researchers can train ML models on existing data for various plasticizers and polymers to predict the performance of new combinations, such as the glass transition temperature (Tg) of a polymer plasticized with this compound. mdpi.comacs.org Active learning approaches can intelligently guide experimental work, making the material discovery process significantly more efficient. arxiv.orgresearchgate.net

Molecular Dynamics (MD) Simulations: MD simulations provide a nanoscale view of how molecules interact over time. researchgate.net This technique can be used to simulate the interface between this compound and a polymer matrix, calculating key parameters like binding energy and solubility parameters to predict their compatibility. researchgate.netgoogle.com For PCM applications, MD simulations can help elucidate the molecular mechanisms of crystal formation and melting, guiding the design of materials with tailored thermal properties.

| Predictive Method | Application to this compound | Predicted Outcomes |

| QSPR Models | Correlate molecular descriptors with physical properties. mdpi.comnih.gov | Viscosity, boiling point, toxicity, plasticizing efficiency. europa.euresearchgate.net |

| Machine Learning | Train models on polymer-plasticizer databases. rsc.orgarxiv.org | Polymer miscibility, glass transition temperature, mechanical properties. mdpi.comresearchgate.net |

| Molecular Dynamics | Simulate atomistic interactions between this compound and other molecules. researchgate.netnih.gov | Binding energy, solubility parameters, diffusion coefficients, phase behavior. |

Q & A

Q. How can researchers integrate omics approaches (e.g., transcriptomics) to elucidate this compound’s endocrine disruption mechanisms?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.